4-Chloro-5-fluoro-2-methyl-1H-benzimidazole
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Overview
Description
4-Chloro-5-fluoro-2-methyl-1H-benzimidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-fluoro-2-methyl-1H-benzimidazole typically involves the cyclization of a di-amino compound with acetyl chloride . The reaction conditions often include the use of solvents like toluene and catalysts to facilitate the cyclization process. The compound can also be synthesized by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5-fluoro-2-methyl-1H-benzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The presence of chlorine and fluorine atoms makes it susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines and thiols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of amino derivatives of benzimidazole.
Scientific Research Applications
4-Chloro-5-fluoro-2-methyl-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 4-Chloro-5-fluoro-2-methyl-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 4-Chloro-5-fluoro-2-methyl-1H-imidazole
- 4-Chloro-5-fluoro-2-methyl-1H-pyrrole
- 4-Chloro-5-fluoro-2-methyl-1H-pyrazole
Uniqueness: 4-Chloro-5-fluoro-2-methyl-1H-benzimidazole is unique due to its specific substitution pattern and the presence of both chlorine and fluorine atoms.
Properties
Molecular Formula |
C8H6ClFN2 |
---|---|
Molecular Weight |
184.60 g/mol |
IUPAC Name |
4-chloro-5-fluoro-2-methyl-1H-benzimidazole |
InChI |
InChI=1S/C8H6ClFN2/c1-4-11-6-3-2-5(10)7(9)8(6)12-4/h2-3H,1H3,(H,11,12) |
InChI Key |
BPSWTFFXGGAFAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C=CC(=C2Cl)F |
Origin of Product |
United States |
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